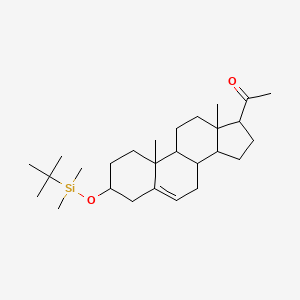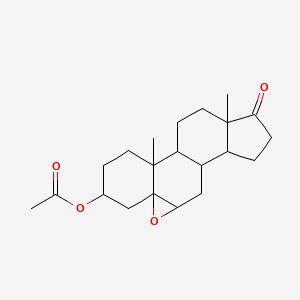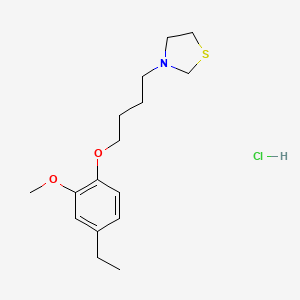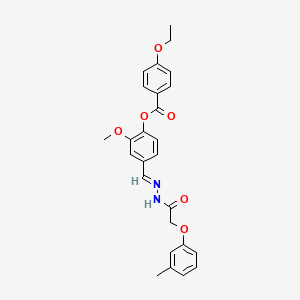
1-Cyclohexyl-3-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-hydroxyurea is an organic compound characterized by a cyclohexyl group attached to a hydroxyurea moiety
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-3-hydroxyurea typically involves the reaction of cyclohexylamine with hydroxylamine derivatives. One common method is the condensation of ethyl N-(3-tosyl)carbamate with cyclohexylamine . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups, depending on the reagents used.
Common reagents for these reactions include hydroxylamine, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-hydroxyurea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its effects on cellular processes.
Industry: In industrial applications, this compound is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities by binding to active sites or altering enzyme conformation. This interaction can modulate various biological pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-hydroxyurea can be compared to other similar compounds, such as:
Cyclohexylurea: This compound is similar but does not have the hydroxy group, leading to different chemical and biological properties.
3-Cyclohexyl-1,1-dimethylurea: Another related compound with different substituents, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
5302-21-6 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-cyclohexyl-3-hydroxyurea |
InChI |
InChI=1S/C7H14N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h6,11H,1-5H2,(H2,8,9,10) |
InChI-Schlüssel |
QBJBUZKDFKCZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)


